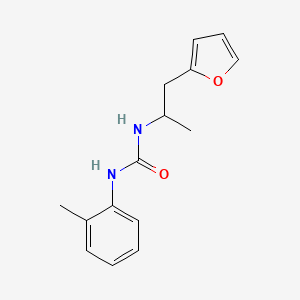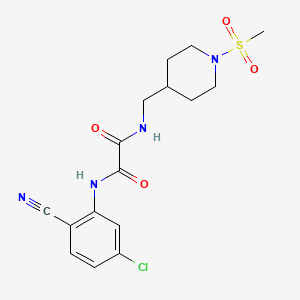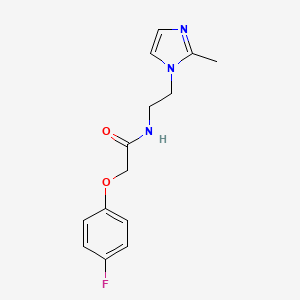
2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide, also known as FIMEA, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is not fully understood, but it is believed to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. This compound has been shown to activate PPARγ, leading to the downstream effects of its therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of oxidative stress and inflammation, and regulation of glucose and lipid metabolism. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for 2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide research, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in various disease models. This compound has shown promising results in cancer treatment, neuroprotection, and inflammation, and further research is needed to fully understand its potential in these areas. Additionally, the development of this compound derivatives and analogs may lead to the discovery of even more potent and selective compounds for various therapeutic applications.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. Its synthesis method has been extensively studied and optimized, and its mechanism of action involves the activation of the PPARγ pathway. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for this compound research, and further exploration of its therapeutic potential may lead to the development of new treatments for various diseases.
Synthesis Methods
2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is synthesized through a multistep process that involves the reaction of 4-fluorophenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with 2-methyl-1H-imidazole-1-yl-acetic acid. The final product is obtained through a condensation reaction between the intermediate product and acetic anhydride. The synthesis method of this compound has been extensively studied and optimized to ensure high yield and purity of the compound.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-11-16-6-8-18(11)9-7-17-14(19)10-20-13-4-2-12(15)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSZQKYCJSVSLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

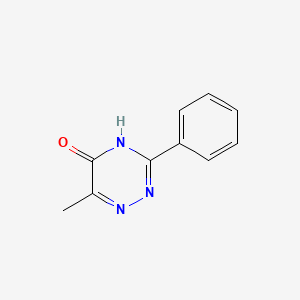
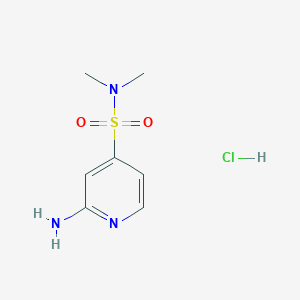
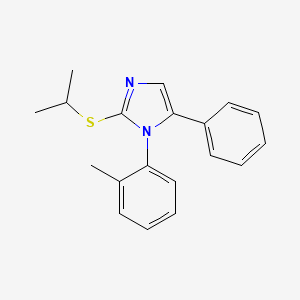
![2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2394682.png)
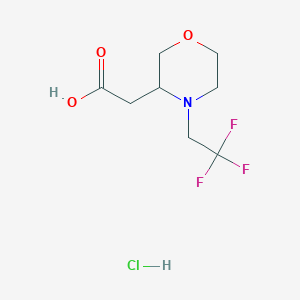
![ethyl 2-(3-(2-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2394687.png)
![3-(4-Chlorobenzyl)-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394688.png)
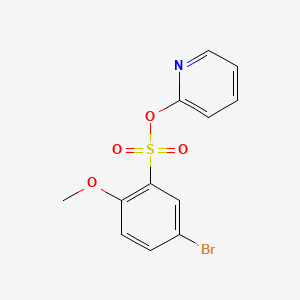
![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2394691.png)
![1-[2-(Octyloxy)ethoxy]octane](/img/structure/B2394692.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2394693.png)
![3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2394694.png)
